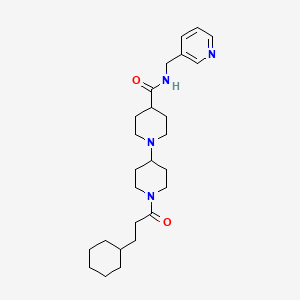![molecular formula C23H24F2N2O3 B3775285 [5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B3775285.png)
[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
Overview
Description
[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a complex organic compound that features a combination of oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the difluorophenoxy group, and finally the attachment of the pyridine derivative. Common reagents might include fluorinating agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene or allyl groups.
Reduction: Reduction reactions could target the oxazole or pyridine rings.
Substitution: The difluorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- [5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methanone can be compared with other oxazole or pyridine derivatives.
- Similar compounds might include [5-(phenoxymethyl)-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-dihydro-2H-pyridin-1-yl]methanone or [5-(fluorophenyl)-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-dihydro-2H-pyridin-1-yl]methanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
[5-[(3,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O3/c1-4-6-16-10-15(3)11-17(7-5-2)27(16)23(28)22-13-19(30-26-22)14-29-18-8-9-20(24)21(25)12-18/h4-5,8-10,12-13,16-17H,1-2,6-7,11,14H2,3H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJNPAZWQJMQB-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C(C1)CC=C)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](N([C@H](C1)CC=C)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3775213.png)
![N,N-dimethyl-3-[3-(3-pyrazin-2-ylphenyl)pyrazol-1-yl]propan-1-amine](/img/structure/B3775222.png)
![3-fluoro-N-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B3775231.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B3775245.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3775256.png)
![ethyl 4-[(8R*,9aS*)-8-hydroxy-1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl]piperidine-1-carboxylate](/img/structure/B3775260.png)
![(3R,4R)-1-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol](/img/structure/B3775263.png)
![[1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B3775270.png)
![N-(2,6-dimethoxybenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3775278.png)
![N-(2-furylmethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-yn-1-ylpropanamide](/img/structure/B3775287.png)

![3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B3775298.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B3775307.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3775309.png)
